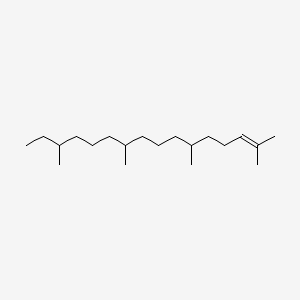
2,6,10,14-Tetramethyl-2-hexadecene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,10,14-Tetramethyl-2-hexadecene: is an organic compound with the molecular formula C20H40 . It is also known by other names such as 2-Phytene and Phyt-2-ene . This compound is a type of alkene, characterized by the presence of a double bond between two carbon atoms in its structure. It is a colorless liquid at room temperature and has a molecular weight of 280.5316 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,14-Tetramethyl-2-hexadecene can be achieved through various organic synthesis methods. One common approach involves the alkylation of isoprene units followed by dehydration to form the desired alkene structure. The reaction conditions typically involve the use of acidic catalysts and controlled temperatures to ensure the formation of the double bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves the fractional distillation of natural sources such as essential oils and plant extracts . The compound can be isolated and purified through distillation and chromatographic techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
2,6,10,14-Tetramethyl-2-hexadecene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form and using oxidizing agents such as or .
Reduction: Reduction reactions can convert the double bond into a single bond, forming . Common reducing agents include in the presence of a .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas, palladium catalyst.
Substitution Reagents: Halogens (e.g., chlorine, bromine), hydroxyl groups.
Major Products Formed
Epoxides: and from oxidation reactions.
Alkanes: from reduction reactions.
Halogenated compounds: and alcohols from substitution reactions.
Aplicaciones Científicas De Investigación
2,6,10,14-Tetramethyl-2-hexadecene has a wide range of applications in scientific research, including:
Chemistry: Used as a in organic synthesis and as a in analytical chemistry.
Biology: Studied for its role in and as a for the synthesis of biologically active molecules.
Medicine: Investigated for its potential and as a in drug formulation.
Mecanismo De Acción
The mechanism of action of 2,6,10,14-Tetramethyl-2-hexadecene involves its interaction with molecular targets such as enzymes and receptors . The compound can modulate biochemical pathways by binding to specific sites on enzymes, altering their activity. Additionally, it can interact with cell membrane receptors , influencing cell signaling pathways and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6,10,14-Tetramethylpentadecane
- 2,6,10,14-Tetramethyldodecane
2,6,10,14-Tetramethylhexadecane: (Phytane)
Uniqueness
2,6,10,14-Tetramethyl-2-hexadecene is unique due to its double bond in the structure, which imparts distinct chemical reactivity and biological activity compared to its saturated counterparts like 2,6,10,14-Tetramethylhexadecane (Phytane). The presence of the double bond allows for additional functionalization and chemical transformations , making it a valuable compound in various applications .
Propiedades
Número CAS |
56554-34-8 |
|---|---|
Fórmula molecular |
C20H40 |
Peso molecular |
280.5 g/mol |
Nombre IUPAC |
2,6,10,14-tetramethylhexadec-2-ene |
InChI |
InChI=1S/C20H40/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h11,18-20H,7-10,12-16H2,1-6H3 |
Clave InChI |
VUODLTHTSSVQSK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCC(C)CCCC(C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


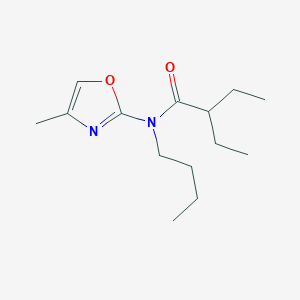
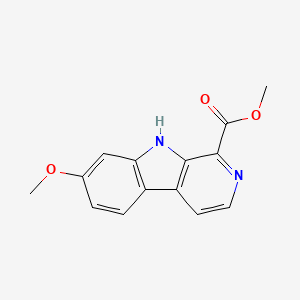
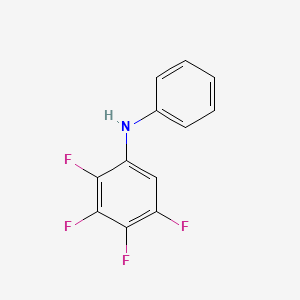


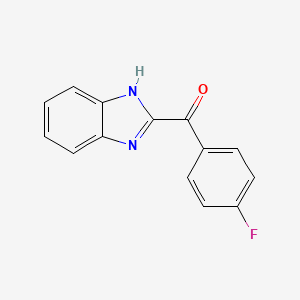


![Benzene, 1,4-bis[(4-nitrophenyl)thio]-](/img/structure/B14623137.png)


![8a-Ethenyl-4-hydroxy-3,5-dimethylideneoctahydro-2h-furo[3,2-g]isochromene-2,6(3h)-dione](/img/structure/B14623157.png)
![4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol](/img/structure/B14623159.png)

